molecular formula C13H14Cl2F3N5 B1493695 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride CAS No. 317822-48-3

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride

Cat. No.: B1493695
CAS No.: 317822-48-3
M. Wt: 368.18 g/mol
InChI Key: YQQZLSGQKYXKKU-UHFFFAOYSA-N
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Description

The compound 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride features a pyridine core substituted with chloro and trifluoromethyl groups, linked via an ethylamino bridge to a second pyridinaminium moiety. The ammonium chloride group enhances water solubility, which may improve bioavailability compared to neutral analogs .

Properties

IUPAC Name

2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyridin-1-ium-2,3-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N5.ClH/c14-9-6-8(13(15,16)17)7-22-11(9)20-4-5-21-12-10(18)2-1-3-19-12;/h1-3,6-7H,4-5,18H2,(H,19,21)(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQZLSGQKYXKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C([NH+]=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride is a pyridine derivative characterized by its unique structural features, including a trifluoromethyl group and a chloro substituent. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry, due to its possible applications as an antimicrobial and anticancer agent.

  • IUPAC Name : 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylazanium;chloride
  • Molecular Formula : C₈H₉ClF₃N₃
  • Molar Mass : 240.61 g/mol
  • CAS Number : 321391-95-1

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.

Biological Activity Overview

Research indicates that the compound exhibits notable antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

  • In Vitro Studies : In laboratory settings, the compound demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Bacillus mycoides. Minimum inhibitory concentrations (MICs) were reported as low as 4.88 µg/mL for certain derivatives related to this compound .
  • Mechanism of Action : The antimicrobial effects are likely due to the inhibition of bacterial enzyme systems or disruption of cell membrane integrity, although detailed mechanisms require further investigation.

Anticancer Activity

  • Cell Line Studies : The compound has been tested against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Notably, it exhibited IC₅₀ values lower than those of established chemotherapeutics like Doxorubicin in some cases .
  • Gene Expression Modulation : Treatment with this compound resulted in the down-regulation of critical genes involved in cancer progression, such as EGFR, KRAS, TP53, and BRCA1 in specific cancer cell lines . This suggests a potential role in targeted cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-Chloro-5-(trifluoromethyl)pyridineStructureModerateLow
3-Chloro-5-(trifluoromethyl)-2-pyridinamineStructureHighModerate

The unique substitution pattern on the pyridine ring of this compound contributes to its enhanced biological activity compared to its analogs.

Case Studies

  • Case Study 1 : A study investigating the impact of trifluoromethyl groups on biological activity found that compounds with similar structures exhibited enhanced antibacterial properties due to their electronic characteristics, which improve binding interactions with target proteins .
  • Case Study 2 : In a comparative analysis of urea derivatives containing trifluoromethyl substitutions, several compounds showed promising anticancer activities through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Notes
Target Compound C₁₃H₁₂Cl₂F₃N₅ 3-Chloro-5-(trifluoromethyl)pyridinyl, ethylamino linker, pyridinaminium chloride Potential agrochemical intermediate; enhanced solubility due to ionic form
3-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₃ClF₃N₂ Chloro, trifluoromethyl, amine Intermediate for fluazinam (fungicide)
3-Amino-4-(trifluoromethyl)pyridine C₆H₅F₃N₂ Trifluoromethyl, amine High structural similarity (82% similarity score)
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate C₁₉H₁₈ClF₃N₂O₃ Chloro, trifluoromethyl pyridinyl, ethyl ester, benzyl amide Agrochemical synthesis; ester/amide groups may influence metabolic stability
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide C₂₃H₁₇ClF₃N₅OS Indole, thiourea, chloro-trifluoromethyl pyridinyl Possible kinase inhibitor; thiourea group modifies binding affinity

Physicochemical Properties

  • Solubility : The target compound’s pyridinaminium chloride group increases polarity and aqueous solubility compared to neutral analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine .
  • Stability: Compounds with nitro groups (e.g., 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine in ) exhibit higher reactivity due to electron-withdrawing effects, whereas the target compound’s ethylamino linker may reduce steric hindrance .
  • Crystallinity : The target compound’s ammonium chloride group likely promotes ionic interactions in the solid state, contrasting with hydrogen-bonded dimers observed in 3-chloropyridin-2-amine derivatives .

Preparation Methods

Fluorination Step

  • Raw Material: 2,3-dichloro-5-trifluoromethylpyridine
  • Solvent: N,N-Dimethylacetamide (DMAC) preferred for higher reaction temperature and shorter reaction time.
  • Catalyst: Phase transfer catalysts such as benzyltriethylammonium chloride, tetrabutylammonium bromide, or methyl trioctyl ammonium chloride.
  • Fluorinating Agent: Potassium fluoride (KF) preferred for industrial availability.
  • Reaction Conditions:

    • Temperature: 140–170 °C (optimal around 170 °C)
    • Time: 5–10 hours
    • Solvent amount: 3–5 times the mass of the raw material
    • Catalyst amount: 0.05–0.1 mol per mol of raw material
    • Fluorinating agent amount: 1.1–2 mol per mol of raw material
  • Process: The mixture is heated to the reaction temperature for the specified time, followed by distillation to recover the solvent and isolate 2-fluoro-3-chloro-5-trifluoromethylpyridine.

  • Yield and Purity: Yield of 97%, purity 99.5% for the fluorinated product.

Cyanidation Step

  • Raw Material: 2-fluoro-3-chloro-5-trifluoromethylpyridine
  • Solvent: 1,2-Dichloroethane preferred due to better solubility and ease of post-reaction processing.
  • Catalyst: Same phase transfer catalysts as fluorination step.
  • Cyanide Source: Sodium cyanide (NaCN), typically 30% aqueous solution.
  • Reaction Conditions:

    • Temperature: 15–30 °C (optimal around 20 °C)
    • Time: 10–15 hours
    • Solvent amount: 3–5 times the mass of the raw material
    • Catalyst amount: 0.05–0.1 mol per mol of raw material
  • Process: The reaction mixture is stirred at the specified temperature for the reaction time. After completion, the mixture is washed with water to remove impurities, and the organic phase is distilled under reduced pressure to isolate the product.

  • Yield and Purity: Overall yield for the two-step process is approximately 90%, with product purity reaching 99.6%.

Table 1: Summary of Key Parameters for Intermediate Synthesis

Step Raw Material Solvent Catalyst (mol/mol) Reagent Temp (°C) Time (h) Yield (%) Purity (%)
Fluorination 2,3-dichloro-5-trifluoromethylpyridine N,N-Dimethylacetamide 0.05–0.1 KF (1.1–2 mol/mol) 140–170 5–10 97 99.5
Cyanidation 2-fluoro-3-chloro-5-trifluoromethylpyridine 1,2-Dichloroethane 0.05–0.1 NaCN (30% aq.) 15–30 10–15 - -
Overall - - - - - - 90 99.6

Formation of 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium Chloride

Following the preparation of the key intermediate 2-cyano-3-chloro-5-trifluoromethylpyridine, the synthesis proceeds through amination and quaternization steps to assemble the final compound.

Amination Step

  • The 2-cyano-3-chloro-5-trifluoromethylpyridine undergoes nucleophilic substitution with ethylenediamine or related aminoethylamine derivatives to introduce the aminoethylamino substituent at the 2-position of the pyridine ring.

  • Reaction conditions typically involve mild heating in a suitable solvent such as ethanol or dimethylformamide (DMF), under inert atmosphere to prevent oxidation.

  • The reaction is monitored by chromatographic methods to ensure completion.

Quaternization and Salt Formation

  • The resulting amino-substituted pyridine is then reacted with 3-pyridinium chloride or a suitable pyridinium salt precursor to form the quaternary ammonium salt, yielding the this compound.

  • This step may involve acid-base neutralization and purification by crystallization or recrystallization from solvents such as ethanol or water.

  • The final product is characterized by its chloride salt form, which enhances its stability and solubility for downstream applications.

Research Findings and Industrial Relevance

  • The two-step synthesis of the key intermediate (fluorination and cyanidation) has been optimized for industrial-scale production, achieving high yields (up to 90%) and high purity (>99.5%) under mild reaction conditions, which reduces production costs and environmental impact.

  • Use of phase transfer catalysts such as benzyltriethylammonium chloride enhances reaction rates and selectivity, facilitating easier solvent recovery and product isolation.

  • The choice of solvents (DMAC for fluorination and dichloroethane for cyanidation) is critical for reaction efficiency and downstream processing.

  • The overall synthetic route is suitable for scale-up and has been documented in patent literature, providing a reliable and reproducible method for preparing this complex pyridine derivative.

Summary Table of Preparation Method Steps

Step No. Reaction Type Starting Material Reagents & Catalysts Solvent Conditions (Temp, Time) Product Yield (%) Purity (%)
1 Fluorination 2,3-dichloro-5-trifluoromethylpyridine KF, benzyltriethylammonium chloride N,N-Dimethylacetamide 170 °C, 5 h 2-fluoro-3-chloro-5-trifluoromethylpyridine 97 99.5
2 Cyanidation 2-fluoro-3-chloro-5-trifluoromethylpyridine NaCN, benzyltriethylammonium chloride 1,2-Dichloroethane 20 °C, 10 h 2-cyano-3-chloro-5-trifluoromethylpyridine - -
3 Amination 2-cyano-3-chloro-5-trifluoromethylpyridine Ethylenediamine or aminoethylamine Ethanol or DMF Mild heating Aminoethylamino-substituted pyridine - -
4 Quaternization Aminoethylamino-substituted pyridine 3-pyridinium chloride or salt precursor Ethanol or water Ambient to mild heat This compound - -

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, the pyridine core can be functionalized via Buchwald-Hartwig amination to introduce the ethylenediamine linker. Key parameters include:

  • Temperature : 80–100°C for amination steps to minimize side reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient C–N bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm proton environments (e.g., pyridine ring protons at δ 7.8–8.5 ppm) and amine groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 358.1) and chloride counterion detection .
  • FT-IR : Identify N–H stretching (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitutions to the 4-position. For example:

  • Nucleophilic Aromatic Substitution : Chlorine at the 3-position can be replaced with amines under mild conditions (e.g., NH₃/EtOH, 60°C) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling requires bulky ligands (e.g., XPhos) to overcome steric hindrance .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays to distinguish between selective antimicrobial activity (e.g., MIC = 8 µg/mL) and non-specific cytotoxicity (e.g., IC₅₀ > 50 µg/mL) .
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm enzyme/receptor targets (e.g., kinase inhibition assays) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR kinase (binding energy < −8 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .
  • QSAR Models : Train models on pyridine derivatives to correlate substituents (e.g., Cl, CF₃) with logP and bioactivity .

Q. What environmental fate studies are needed to evaluate the compound’s persistence and ecotoxicity?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation at pH 5–9 (25°C) to assess stability; CF₃ groups resist hydrolysis, increasing persistence .
  • Soil Sorption : Batch experiments determine Kd values; logKow > 3 suggests high adsorption to organic matter .
  • Algal Toxicity Assays : Pseudokirchneriella subcapitata growth inhibition tests (EC₅₀) quantify aquatic toxicity .

Key Research Gaps and Recommendations

  • Stereochemical Effects : The compound’s stereoisomers (if applicable) remain uncharacterized; chiral HPLC or X-ray crystallography is needed .
  • In Vivo Pharmacokinetics : No data on oral bioavailability or metabolic clearance; rodent studies are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride
Reactant of Route 2
Reactant of Route 2
2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride

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